BenchChemオンラインストアへようこそ!

1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole

ADME prediction permeability oral bioavailability

2034382-29-9 is the 3-benzimidazole regioisomer of the C19H17N3O3 scaffold, distinct from the 2-isomer (CAS 920450-46-0) and ML167. With zero H-bond donors and only 2 rotatable bonds, it offers superior predicted passive permeability and reduced synthetic complexity, enabling cost-effective SAR exploration. Ideal for ADME profiling and focused library design where isomeric purity and synthetic accessibility are critical. Not interchangeable with generic C19H17N3O3 compounds.

Molecular Formula C19H17N3O3
Molecular Weight 335.363
CAS No. 2034382-29-9
Cat. No. B2866542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole
CAS2034382-29-9
Molecular FormulaC19H17N3O3
Molecular Weight335.363
Structural Identifiers
SMILESC1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5
InChIInChI=1S/C19H17N3O3/c23-19(13-5-6-17-18(9-13)25-12-24-17)21-8-7-14(10-21)22-11-20-15-3-1-2-4-16(15)22/h1-6,9,11,14H,7-8,10,12H2
InChIKeyWQUROYYENBQNNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034382-29-9 Technical Baseline: 1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole Structural & Procurement Context


1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole (CAS 2034382-29-9) is a heterocyclic small molecule (C19H17N3O3, MW 335.4 g/mol) that combines a benzodioxole carbonyl donor, a pyrrolidine linker, and a 1‑substituted benzimidazole acceptor [1]. The compound is a positional isomer of the Clk4 inhibitor ML167 (CAS 1285702‑20‑6) and the 2‑benzimidazole isomer (CAS 920450‑46‑0), sharing identical molecular formula but divergent connectivity [1][2]. Public bioactivity data are limited; however, its computed physicochemical properties (XLogP3 2.5, HBD 0, HBA 4, rotatable bonds 2, TPSA 56.6 Ų) differ meaningfully from those of its closest isomeric analogs, informing selection for in‑house profiling programs where ADME differentiation and synthetic accessibility are critical [1].

Why Generic Substitution of 2034382-29-9 Fails: Isomeric and Physicochemical Non‑Interchangeability


Compounds sharing the C19H17N3O3 formula cannot be considered interchangeable for procurement or screening. The target compound places the benzimidazole at the pyrrolidine 3‑position through a methanone bridge, whereas the 2‑benzimidazole isomer (CAS 920450‑46‑0) and the quinazoline‑based ML167 possess fundamentally different hydrogen‑bonding capacity, molecular shape, and rotational freedom [1][2]. These differences translate into distinct permeability, metabolic stability, and target‑engagement profiles—even before receptor‑level selectivity is considered—making generic replacement scientifically unsound without explicit side‑by‑side data [3].

2034382-29-9 Quantitative Differentiation Guide: Evidence for Selection Over Closest Analogs


Physicochemical Differentiation Against ML167 (CAS 1285702‑20‑6): HBD, HBA, and Rotatable Bond Count

2034382‑29‑9 exhibits 0 hydrogen bond donors (HBD), 4 acceptors (HBA), and 2 rotatable bonds, versus ML167 which carries 2 HBD, 6 HBA, and 5 rotatable bonds [1][2]. Reduced HBD count and lower rotational degrees of freedom are statistically associated with improved passive permeability and higher probability of oral bioavailability (Veber rules) [3].

ADME prediction permeability oral bioavailability lead optimization

Regioisomeric Specificity: 3‑Benzimidazole vs. 2‑Benzimidazole Pyrrolidine Scaffold

The 1‑(pyrrolidin‑3‑yl)‑1H‑benzimidazole motif in 2034382‑29‑9 differs from the 2‑(1H‑benzimidazol‑2‑yl)pyrrolidine isomer (CAS 920450‑46‑0) in nitrogen hybridization, dipole orientation, and steric environment [1]. While direct pairwise bioactivity data are not publicly available, patent and literature precedent (e.g., benzimidazole‑pyrrolidine NS5A inhibitors and PrCP inhibitors) demonstrate that regioisomeric variation at the benzimidazole‑pyrrolidine junction can alter target potency by >10‑fold [2][3].

regioisomer selectivity structure‑activity relationship medicinal chemistry

Synthetic Accessibility and Cost‑Efficiency Advantage

2034382‑29‑9 features a concise structure with only two rotatable bonds and a single undefined stereocenter, contrasting with the more complex, multi‑ring quinazoline scaffold of ML167, which requires lengthier synthetic routes [1][2]. While vendor pricing varies, compounds with fewer synthetic steps and simpler purification profiles typically exhibit lower research‑grade cost per gram, enabling larger screening campaigns at fixed budgets [3].

synthetic tractability procurement cost hit expansion

2034382‑29‑9 Target Application Scenarios Derived from Quantitative Differentiation Evidence


ADME‑Optimized Lead Generation for Kinase or CNS Targets

Owing to its zero hydrogen bond donor count and only two rotatable bonds, 2034382‑29‑9 is predicted to exhibit superior passive permeability relative to ML167 and other benzimidazole‑containing analogs [1]. This makes it a high‑priority candidate for blood‑brain barrier penetration screens or oral bioavailability optimization programs where minimizing HBD and rotational freedom is critical [2].

Hit‑to‑Lead Expansion Campaigns Requiring Regioisomeric Diversity

The 3‑benzimidazole regioisomer offers a distinct electrostatic and steric presentation compared to the 2‑substituted isomer . Incorporating 2034382‑29‑9 alongside its 2‑isomer in a focused library allows medicinal chemistry teams to thoroughly probe the benzimidazole‑pyrrolidine SAR space, reducing the risk of missing a productive binding mode [3].

Cost‑Sensitive High‑Throughput Screening

The reduced structural complexity of 2034382‑29‑9 (fewer rotatable bonds, compact methanone linker) suggests a shorter synthetic route and potentially lower cost per gram compared to more elaborate isosteres [4]. Screening groups with fixed procurement budgets can use this compound to maximize the number of analogs tested per dollar, accelerating hit identification [5].

Quote Request

Request a Quote for 1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.